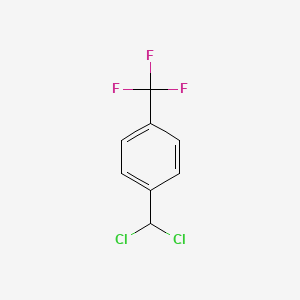

4-(Trifluoromethyl)benzal chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(dichloromethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZMMXXMEMTSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380498 | |

| Record name | 1-(Dichloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82510-98-3 | |

| Record name | 1-(Dichloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzal Chloride

Foreword: The Strategic Importance of the Trifluoromethyl Group

In the landscape of modern chemistry, the trifluoromethyl (CF3) group is a cornerstone of molecular design. Its unique electronic properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—make it an invaluable substituent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] 4-(Trifluoromethyl)benzal chloride, also known as 4-(dichloromethyl)benzotrifluoride, serves as a critical intermediate, providing a versatile scaffold for introducing this trifluoromethylphenyl moiety into more complex molecular architectures. This guide offers a detailed exploration of its synthesis, focusing on the prevalent industrial methodology: the free-radical side-chain chlorination of 4-(trifluoromethyl)toluene. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's success.

Physicochemical Properties & Safety Profile

A thorough understanding of a compound's properties is foundational to its safe and effective synthesis.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| IUPAC Name | 1-(Dichloromethyl)-4-(trifluoromethyl)benzene | [] |

| Synonyms | 4-(Dichloromethyl)benzotrifluoride, p-Trifluoromethylbenzal chloride | [] |

| CAS Number | 82510-98-3 | [] |

| Molecular Formula | C8H5Cl2F3 | [] |

| Molecular Weight | 229.03 g/mol | - |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | ~1.4 g/mL | [] |

| Boiling Point | Not well-documented; related benzyl chloride boils at 68°C / 12 mmHg | [3][4] |

| Hazard Class | Corrosive | [5] |

Safety Imperative: this compound and its precursors are hazardous materials. The compound itself is corrosive and causes severe skin burns and eye damage.[5][6] The synthesis involves chlorine gas, a toxic respiratory irritant, and generates hydrogen chloride (HCl) gas, which is highly corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-gas respirators, chemical-resistant gloves, and face shields.[6]

The Core Synthesis: Free-Radical Photochlorination

The most direct and industrially scalable method for producing this compound is through the free-radical chlorination of the methyl group on 4-(trifluoromethyl)toluene. This reaction is a sequential process, and controlling the degree of chlorination is paramount to maximizing the yield of the desired benzal chloride.

Mechanistic Rationale

The reaction proceeds via a classic free-radical chain mechanism, typically initiated by ultraviolet (UV) light.[7] The UV energy facilitates the homolytic cleavage of molecular chlorine (Cl2) into two highly reactive chlorine radicals (Cl•).

-

Initiation: A UV photon provides the energy to break the Cl-Cl bond, generating two chlorine radicals.

-

Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic position of 4-(trifluoromethyl)toluene. This step is highly favored due to the resonance stabilization of the resulting benzyl radical. This new radical then reacts with another molecule of Cl2 to form the monochlorinated product, 4-(trifluoromethyl)benzyl chloride, and a new chlorine radical, which continues the chain.

-

Termination: The chain reaction concludes when two radicals combine.

This process does not stop at monosubstitution. The initial product, 4-(trifluoromethyl)benzyl chloride, can be further chlorinated under the same conditions to yield the target compound, this compound. A third chlorination step can also occur, leading to 4-(trifluoromethyl)benzotrichloride.[8]

Figure 1: Free-Radical Chlorination Mechanism.

Controlling Selectivity

The primary challenge is to halt the reaction after the addition of two chlorine atoms. The relative reaction rates for the successive chlorination steps determine the product distribution.[8] Achieving a high yield of the benzal chloride requires careful control over several parameters:

-

Stoichiometry: The molar ratio of chlorine to the starting toluene is the most critical factor. To favor the formation of the dichlorinated product, approximately two equivalents of chlorine gas should be used.

-

Reaction Monitoring: Real-time analysis, typically by Gas Chromatography (GC), is essential to track the consumption of the starting material and the formation of the mono-, di-, and trichlorinated products. The reaction should be stopped when the concentration of this compound is maximized.

-

Temperature: The reaction is exothermic. Maintaining a controlled temperature, often near the boiling point of the solvent or reactant, ensures a steady reaction rate and helps prevent unwanted side reactions, such as ring chlorination.[9]

Figure 2: Sequential Side-Chain Chlorination Workflow.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with all necessary safety precautions in place.

Materials and Equipment

-

Reactants:

-

4-(Trifluoromethyl)toluene (1.0 eq)

-

Chlorine gas (Cl2) (~2.0-2.2 eq)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Gas dispersion tube (fritted)

-

Gas outlet connected to a scrubber (e.g., sodium hydroxide solution)

-

UV immersion lamp (e.g., mercury-vapor lamp)

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer

-

Fractional distillation apparatus

-

Gas flow meter

-

Step-by-Step Procedure

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, gas dispersion tube, and thermometer. Ensure the gas outlet from the condenser is securely connected to a trap and then to a scrubber containing NaOH solution to neutralize excess chlorine and the HCl byproduct.

-

Charging the Reactor: Charge the flask with 4-(trifluoromethyl)toluene. If a solvent is used (e.g., carbon tetrachloride, though less common now due to toxicity), add it at this stage.

-

Initiating the Reaction: Begin stirring and heat the reaction mixture to reflux (for toluene, the boiling point is ~111°C, but the reaction is often run at slightly lower temperatures).

-

Photochlorination: Once the temperature is stable, turn on the UV lamp. Begin bubbling chlorine gas through the gas dispersion tube at a controlled rate. The reaction is typically initiated quickly, as evidenced by the evolution of HCl gas into the scrubber.

-

Monitoring and Control: Maintain a steady reflux and chlorine flow. Periodically (e.g., every 30-60 minutes), carefully take a small aliquot of the reaction mixture for GC analysis to monitor the relative concentrations of the starting material and the chlorinated products.

-

Reaction Endpoint: Continue the chlorination until the GC analysis shows that the concentration of the desired this compound has peaked and the concentration of the starting material and monochlorinated intermediate are minimal. Avoid over-chlorination, which will increase the formation of the benzotrichloride.

-

Work-up: Once the reaction is complete, turn off the chlorine gas, UV lamp, and heating. Allow the mixture to cool to room temperature while continuing to pass an inert gas (e.g., nitrogen) through the system to purge any remaining Cl2 and HCl.

-

Purification: The crude product mixture is purified by fractional distillation under reduced pressure. The different chlorinated species have distinct boiling points, allowing for their separation. Collect the fraction corresponding to this compound.

Alternative Synthetic Approaches

While free-radical chlorination is dominant, other chemical transformations can yield related structures. It is important to distinguish this compound from its acyl chloride analogue, 4-(trifluoromethyl)benzoyl chloride. The latter is typically synthesized from 4-(trifluoromethyl)benzoic acid using a chlorinating agent like oxalyl chloride or thionyl chloride.[10]

Another potential route to the related benzyl chloride involves the chlorination of 4-(trifluoromethyl)benzyl alcohol using thionyl chloride (SOCl2).[11] This method could theoretically be adapted, but converting the alcohol to the geminal dichloride is a more complex, multi-step process and is not the preferred industrial method.

Conclusion: A Versatile and Essential Intermediate

The synthesis of this compound via the photochlorination of 4-(trifluoromethyl)toluene is a robust and scalable process. The key to a successful synthesis lies not in the complexity of the chemistry but in the precise control of the reaction conditions. By carefully managing stoichiometry, temperature, and reaction time, guided by real-time analytical monitoring, researchers and manufacturers can efficiently produce this valuable intermediate. Its role as a building block ensures its continued importance in the ongoing development of innovative pharmaceuticals, high-performance agrochemicals, and advanced functional materials.

References

- Synthesis of 4-trifluoromethylbenzoyl chloride - PrepChem.com. PrepChem.com.

- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents. Google Patents.

- Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD.. NINGBO INNO PHARMCHEM CO.,LTD.

- Supporting Information - pubs.acs.org. ACS Publications.

- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. Organic Syntheses.

- CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride - Google Patents. Google Patents.

- US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents. Google Patents.

- 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem. PubChem.

- Photochlorination - Wikipedia. Wikipedia.

- JPH06340562A - Side chain chlorination of aromatic compound - Google Patents. Google Patents.

- Trifluorotoluene - Wikipedia. Wikipedia.

- 4-(trifluoromethyl)benzyl chloride (C8H6ClF3) - PubChemLite. PubChemLite.

- US4046656A - Photochlorination process for methyl aromatic compounds - Google Patents. Google Patents.

- US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds - Google Patents. Google Patents.

- Free Radical Halogenation - YouTube. YouTube.

- Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI.

- The Side-chain Chlorination of p-Fluorotoluene. Journal of East China University of Science and Technology.

- Why does chlorination of toluene stop at two chlorine atoms? - Chemistry Stack Exchange. Chemistry Stack Exchange.

- The photochlorination of toluene producing benzyl chloride, benzal choride and benzotrichloride - YouTube. YouTube.

- US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers - Google Patents. Google Patents.

- SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE - DTIC. Defense Technical Information Center.

- reveiw of lab 6 no. 1 free radical chlorination of chlorobutane - YouTube. YouTube.

- Lesson 3: Chlorination in Toluene & Mechanism | Topic - YouTube. YouTube.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. 4-Trifluoromethylbenzyl chloride | 939-99-1 [chemicalbook.com]

- 4. CAS 939-99-1 | 1800-7-14 | MDL MFCD00040772 | 4-(Trifluoromethyl)benzyl chloride | SynQuest Laboratories [synquestlabs.com]

- 5. 939-99-1 Cas No. | 4-(Trifluoromethyl)benzyl chloride | Matrix Scientific [matrixscientific.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Photochlorination - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. rsc.org [rsc.org]

A Senior Application Scientist's Technical Guide to 4-(Trifluoromethyl)phenyl Chlorides: Benzyl vs. Benzoyl Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of two critical trifluoromethylated building blocks in modern organic synthesis. The term "4-(Trifluoromethyl)benzal chloride" can be ambiguous. While "benzal chloride" implies a dichloromethyl group (–CHCl₂), it is more frequently a misnomer for two more common and synthetically valuable reagents: 4-(Trifluoromethyl)benzyl chloride and 4-(Trifluoromethyl)benzoyl chloride . This guide will elucidate the distinct properties, reactivity, and applications of these two cornerstone reagents, providing the technical insights necessary for their effective use in research and development.

The strategic incorporation of a trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry.[1] Its high electronegativity and metabolic stability can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, improving properties like lipophilicity, binding affinity, and metabolic resistance.[1] Understanding the reagents that introduce this moiety is therefore paramount. This whitepaper provides a detailed examination of both the benzylic and acidic chloride variants, offering a clear framework for their application.

Part I: 4-(Trifluoromethyl)benzyl Chloride — The Alkylating Agent

Chemical Abstract Service (CAS) Number: 939-99-1 [2][3][4]

4-(Trifluoromethyl)benzyl chloride is a versatile electrophile used to introduce the 4-(trifluoromethyl)benzyl group into a target molecule. Its reactivity is centered on the chloromethyl group, making it an excellent agent for alkylation reactions.

Core Identification and Physicochemical Properties

This compound is a colorless to light yellow liquid, characterized by the properties summarized below.[2][5]

| Property | Value | References |

| CAS Number | 939-99-1 | [2][3][4][6] |

| Synonyms | α′-Chloro-α,α,α-trifluoro-p-xylene, 4-(Chloromethyl)benzotrifluoride | [2][5] |

| Molecular Formula | C₈H₆ClF₃ | [2][3][7] |

| Molecular Weight | 194.58 g/mol | [2][5] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 68 °C at 12 mmHg | [2][3][5][6] |

| Density | ~1.315 - 1.32 g/mL at 25 °C | [2][5][6] |

| Refractive Index | n20/D ~1.464 | [2][5][6] |

| Melting Point | 19 °C | [2][6] |

Reactivity and Mechanistic Rationale

As a benzylic halide, 4-(trifluoromethyl)benzyl chloride is highly susceptible to nucleophilic substitution. The reaction pathway (Sₙ1 vs. Sₙ2) is influenced by the nucleophile, solvent, and reaction conditions. The powerful electron-withdrawing nature of the para-trifluoromethyl group destabilizes the formation of a benzylic carbocation. This effect kinetically disfavors a pure Sₙ1 pathway and promotes an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to inversion of stereochemistry if the center were chiral.

Applications in Drug Development and Materials Science

This reagent is a pivotal intermediate for creating complex organic molecules.[2]

-

Pharmaceutical Development : It serves as a key building block for introducing the trifluoromethylbenzyl moiety, which is present in numerous biologically active compounds. For instance, it has been used in the synthesis of novel dithiocarbamates evaluated as cholinesterase inhibitors.[5]

-

Agrochemicals : The trifluoromethyl group enhances the efficacy and environmental stability of pesticides and herbicides, making this chloride a valuable precursor in their synthesis.[2][8]

-

Material Science : It is employed in developing advanced polymers and coatings where chemical resistance and durability are required.[2][8]

Representative Protocol: O-Alkylation of a Phenol

This protocol describes a typical Williamson ether synthesis, a robust method for forming an ether linkage. The choice of a weak base like potassium carbonate is crucial to deprotonate the phenol without promoting significant elimination or side reactions with the benzyl chloride.

Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the subject phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Purge the flask with dry nitrogen.

-

Solvent and Reagent Addition: Add anhydrous acetone via syringe. Stir the suspension for 10 minutes. Slowly add 4-(trifluoromethyl)benzyl chloride (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid cake with acetone. Concentrate the combined filtrates under reduced pressure.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired ether.

Safety and Handling

4-(Trifluoromethyl)benzyl chloride is a corrosive and lachrymatory substance.[6]

-

Hazards: Causes severe skin burns, eye damage, and may cause respiratory irritation.[9]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[9] Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][9] Keep away from incompatible materials such as water, strong bases, and oxidizing agents.

Part II: 4-(Trifluoromethyl)benzoyl Chloride — The Acylating Agent

Chemical Abstract Service (CAS) Number: 329-15-7 [10][11]

In stark contrast to its benzyl analogue, 4-(trifluoromethyl)benzoyl chloride is an acyl chloride. Its reactivity is dominated by the highly electrophilic carbonyl carbon, making it a powerful agent for acylation reactions, such as the formation of amides and esters.

Core Identification and Physicochemical Properties

This compound is a liquid that reacts with moisture. Its key properties are detailed below.

| Property | Value | References |

| CAS Number | 329-15-7 | [10][11][12] |

| Synonyms | α,α,α-Trifluoro-p-toluoyl chloride, p-(Trifluoromethyl)benzoyl chloride | [10][11] |

| Molecular Formula | C₈H₄ClF₃O | [10][11] |

| Molecular Weight | 208.56 g/mol | [10] |

| Appearance | Liquid | |

| Boiling Point | 188-190 °C (lit.); 78-79 °C at 16 mmHg | |

| Density | ~1.404 g/mL at 25 °C | |

| Refractive Index | n20/D ~1.476 |

Reactivity and Mechanistic Rationale

As an acyl chloride, this reagent undergoes nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate. The exceptional electrophilicity of the carbonyl carbon is enhanced by two factors: the inductive electron-withdrawing effect of the adjacent chlorine atom and the resonance and inductive withdrawal from the 4-(trifluoromethyl)phenyl ring.[13] This heightened reactivity makes it an excellent acylating agent, readily reacting with a wide range of nucleophiles, often without the need for a catalyst.

Methodology:

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction.

-

Reagent Addition: Add 4-(trifluoromethyl)benzoyl chloride (1.0-1.1 eq), typically dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred amine solution.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-16 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding water. If using DCM, separate the organic layer. Wash sequentially with dilute aqueous HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted starting material and HCl), and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude amide can typically be purified by recrystallization or flash column chromatography.

Safety and Handling

4-(Trifluoromethyl)benzoyl chloride is highly corrosive and reacts violently with water.

-

Hazards: Causes severe skin burns and eye damage. [10]It is moisture-sensitive and will release corrosive HCl gas upon contact with water or humid air. [13]* Handling: All manipulations must be performed in a certified fume hood under anhydrous conditions. [14]Wear robust PPE, including a face shield, goggles, and chemical-resistant gloves (butyl rubber or laminate is recommended). Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably in a desiccator. [14]Store away from moisture, alcohols, amines, and strong bases.

Conclusion

While their names are deceptively similar, 4-(trifluoromethyl)benzyl chloride (CAS 939-99-1) and 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) are fundamentally different reagents with distinct synthetic roles. The former is a premier alkylating agent for Sₙ2-type reactions, while the latter is a highly reactive acylating agent for nucleophilic acyl substitutions. A clear understanding of their respective reactivity, driven by the powerful electronic influence of the trifluoromethyl group, is essential for their successful application in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Proper safety protocols, particularly for the highly reactive and corrosive benzoyl chloride, are non-negotiable for their handling.

References

- PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.

- CP Lab Safety. (n.d.). 4-(Trifluoromethyl)benzyl Chloride, 25g, Each.

- NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook.

- Oakwood Chemical. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.

- Gesher. (n.d.). The Strategic Importance of 4-(Trifluoromethyl)benzoyl Chloride Suppliers.

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- PubChemLite. (n.d.). 4-(trifluoromethyl)benzyl chloride (C8H6ClF3).

- NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride Data. NIST Chemistry WebBook.

- Supporting Information for an unspecified article. (n.d.).

- Goud, B. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. MDPI.

- ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 939-99-1 Cas No. | 4-(Trifluoromethyl)benzyl chloride | Matrix Scientific [matrixscientific.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-(Trifluoromethyl)benzyl chloride 98 939-99-1 [sigmaaldrich.com]

- 6. CAS 939-99-1 | 1800-7-14 | MDL MFCD00040772 | 4-(Trifluoromethyl)benzyl chloride | SynQuest Laboratories [synquestlabs.com]

- 7. PubChemLite - 4-(trifluoromethyl)benzyl chloride (C8H6ClF3) [pubchemlite.lcsb.uni.lu]

- 8. chemimpex.com [chemimpex.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 12. 4-(Trifluoromethyl)benzoyl chloride [oakwoodchemical.com]

- 13. nbinno.com [nbinno.com]

- 14. 4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

mechanism of action of 4-(Trifluoromethyl)benzal chloride

An In-Depth Technical Guide to the Mechanism of Action of 4-(Trifluoromethyl)benzal Chloride

Abstract

This compound, also known as 4-(dichloromethyl)benzotrifluoride, is a pivotal chemical intermediate whose reactivity is dominated by the powerful electronic effects of its constituent functional groups. This guide elucidates the core mechanisms governing its chemical behavior, focusing on the nucleophilic substitution reactions that define its synthetic utility. The presence of a geminal dichloride at the benzylic position, combined with a potent electron-withdrawing trifluoromethyl group at the para-position, renders the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. The primary mechanism of action involves a stepwise hydrolysis to yield 4-(trifluoromethyl)benzaldehyde, a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides a detailed examination of the electronic factors, reaction pathways, experimental validation protocols, and key synthetic applications derived from its unique reactivity profile.

Introduction: A Molecule of Strategic Importance

This compound (C₈H₆Cl₂F₃) is a substituted aromatic compound of significant interest in organic synthesis. Its value lies in its function as a precursor to 4-(trifluoromethyl)benzaldehyde. The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance a drug molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, understanding the precise mechanism by which this compound reacts is fundamental for optimizing synthetic routes and developing novel compounds in the pharmaceutical and agrochemical sectors.[1] This guide deconstructs its reactivity from first principles, offering both theoretical understanding and practical, field-tested methodologies for its application.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical properties is a prerequisite for its effective use in a laboratory or industrial setting.

| Property | Value | Source |

| Chemical Formula | C₈H₆Cl₂F₃ | BOC Sciences |

| IUPAC Name | 1-(Dichloromethyl)-4-(trifluoromethyl)benzene | BOC Sciences |

| CAS Number | 82510-98-3 | BOC Sciences |

| Molecular Weight | 245.03 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 68 °C at 12 mmHg | [3] |

| Density | ~1.32 g/mL at 25 °C | [1][3] |

Core Mechanistic Principles: An Electronically Driven Reaction

The reactivity of this compound is not merely the sum of its parts; it is a synergistic outcome of the electronic interplay between the aromatic ring, the trifluoromethyl group, and the benzylic dichloromethyl group.

The Decisive Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups in organic chemistry. Its influence on the mechanism of action is twofold:

-

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the benzene ring and, by extension, from the benzylic carbon.

-

Resonance Effect (-M): While weaker than its inductive effect, the -CF3 group can participate in resonance, further delocalizing electron density from the ring.

This profound electron-withdrawing character significantly destabilizes any positive charge development at the benzylic position.[4] Consequently, a classical Sₙ1 mechanism involving a discrete, stable carbocation intermediate is highly disfavored compared to unsubstituted benzal chloride. Instead, the reaction proceeds through a pathway with significant Sₙ2 character, where the nucleophile attacks the highly electrophilic benzylic carbon in a concerted or near-concerted step.

Primary Mechanism: Stepwise Hydrolysis to Benzaldehyde

The most synthetically important reaction of this compound is its hydrolysis to 4-(trifluoromethyl)benzaldehyde.[2] This transformation is not a single event but a two-step nucleophilic substitution process.

Step 1: Nucleophilic Attack and Formation of a Hemiacetal Intermediate Water, acting as a nucleophile, attacks the electrophilic benzylic carbon. This displaces the first chloride ion, leading to the formation of a highly unstable α-chloro-α-hydroxy intermediate. This step is the rate-determining phase of the reaction.

Step 2: Elimination to Form the Carbonyl Group The intermediate rapidly eliminates a molecule of hydrogen chloride (HCl). The oxygen's lone pair of electrons forms a π-bond with the carbon, expelling the second chloride ion and resulting in the stable aromatic aldehyde.

The overall conversion is a robust and high-yielding industrial process, often catalyzed by a base to neutralize the HCl produced.[2]

Note: The above DOT script is a placeholder representation. A proper chemical structure drawing tool would be used for a formal publication.

Caption: Hydrolysis of this compound.

Experimental Protocols for Mechanistic Validation

To move from theoretical postulation to empirical evidence, specific analytical protocols are required. These methods serve as self-validating systems to confirm the reaction's progression and identify its products.

Protocol: Monitoring Hydrolysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This workflow provides definitive evidence of the conversion of the starting material to the final aldehyde product.

Objective: To qualitatively and semi-quantitatively track the hydrolysis of this compound.

Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 g of this compound in 20 mL of a 9:1 acetonitrile/water mixture.

-

Time-Point Sampling: Heat the reaction to 60°C. At t = 0, 15, 30, 60, and 120 minutes, withdraw a 100 µL aliquot from the reaction mixture.

-

Sample Preparation: Immediately quench the aliquot in a vial containing 1 mL of dichloromethane and a small amount of anhydrous sodium sulfate to remove water.

-

GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

Instrumental Parameters (Typical):

| Parameter | Setting | Rationale |

|---|---|---|

| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar column for good separation of aromatic compounds. |

| Inlet Temp | 250°C | Ensures complete volatilization of the analytes. |

| Oven Program | Start at 80°C, ramp 10°C/min to 200°C | Separates the reactant from the product based on boiling point differences. |

| MS Detector | Electron Ionization (EI), Scan 50-350 m/z | Provides characteristic fragmentation patterns for structural identification. |

Expected Results:

-

t=0: A major peak corresponding to the mass spectrum of this compound.

-

t > 0: A progressive decrease in the area of the starting material peak and a corresponding increase in a new peak. The mass spectrum of this new peak will match that of 4-(trifluoromethyl)benzaldehyde. This direct observation validates the proposed transformation.

Caption: Workflow for monitoring hydrolysis via GC-MS.

Safety and Handling

As a reactive halogenated compound, this compound must be handled with appropriate care.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[3][5] It is also a lachrymator and may cause respiratory irritation.[2][5]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[3][5]

-

Storage: Store in a cool, dry place away from moisture, as it will hydrolyze.[1] The container should be tightly sealed.

Conclusion

The is a classic example of electronically controlled reactivity in organic synthesis. The potent electron-withdrawing nature of the para-trifluoromethyl group dictates a nucleophilic substitution pathway that is highly Sₙ2-like, enabling a clean and efficient two-step hydrolysis to the corresponding aldehyde. This predictable reactivity makes it an invaluable and versatile intermediate for introducing the trifluoromethyl-phenyl moiety into complex target molecules, particularly in the fields of drug discovery and agrochemical development. A thorough understanding of this mechanism, validated by robust analytical methods, is essential for its strategic application in modern chemical research.

References

- Sciencemadness Wiki. (2021). Benzyl chloride.

- Wikipedia. Benzal chloride.

- Tanabe, K., & Ido, T. (1965). THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE. Journal of the Research Institute for Catalysis, Hokkaido University.

- SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.

- Google Patents. (2017). CN106397148A - Benzal chloride hydrolysis method.

- ResearchGate. Benzyl Chloride, Benzal Chloride, and Benzotrichloride.

Sources

Introduction: The Strategic Importance of 4-(Trifluoromethyl)benzal Chloride

An In-Depth Technical Guide to 4-(Trifluoromethyl)benzal Chloride

This compound, systematically named 1-(dichloromethyl)-4-(trifluoromethyl)benzene, is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in its dual chemical nature: a benzene ring activated by a strongly electron-withdrawing trifluoromethyl (-CF3) group and a reactive dichloromethyl (benzal chloride) moiety. The -CF3 group is a prized pharmacophore, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, core reactivity, and pivotal role as a precursor to 4-(trifluoromethyl)benzaldehyde, a key building block for advanced pharmaceuticals and other specialty chemicals. We will explore the mechanistic underpinnings of its preparation and reactions, providing field-proven insights and detailed experimental protocols for its practical application in a research and development setting.

Physicochemical & Structural Properties

This compound is a liquid at room temperature, characterized by the properties summarized below. These data are essential for designing reaction setups, performing stoichiometric calculations, and ensuring safe handling.

| Property | Value | Reference(s) |

| CAS Number | 82510-98-3 | [1] |

| Molecular Formula | C₈H₅Cl₂F₃ | [1] |

| Molecular Weight | 229.02 g/mol | [1] |

| IUPAC Name | 1-(dichloromethyl)-4-(trifluoromethyl)benzene | [2] |

| Synonyms | 4-(Dichloromethyl)benzotrifluoride, p-Trifluoromethylbenzal chloride, PTF-BAC | [1][2] |

| Appearance | Liquid | |

| Density | ~1.4 g/mL | [2] |

| Boiling Point | 76 °C @ 8 mmHg | [1] |

| SMILES | C1=CC(=CC=C1C(Cl)Cl)C(F)(F)F | [2] |

| InChI Key | GDZMMXXMEMTSJY-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Two-Stage Industrial Process

The industrial synthesis of this compound is a robust, multi-step process that begins with readily available xylene precursors. A key patented method involves the sequential chlorination and fluorination of p-xylene.[3] This approach is designed to selectively functionalize the methyl groups while preserving the aromatic core.

Stage 1: Exhaustive Side-Chain Chlorination

The initial stage involves the free-radical chlorination of p-xylene. This reaction is typically initiated by UV light or a chemical radical initiator and proceeds until one methyl group is converted to a trichloromethyl (-CCl₃) group and the other to a dichloromethyl (-CHCl₂) group, yielding p-trichloromethyl benzal chloride. The exhaustive nature of this step is critical for ensuring that the subsequent fluorination step proceeds efficiently on the desired functional group.

Stage 2: Catalytic Halogen Exchange (Fluorination)

The second stage is a halogen exchange (Halex) reaction, where the trichloromethyl group is converted to the target trifluoromethyl group. This is achieved by reacting the intermediate with anhydrous hydrogen fluoride (HF) in the presence of a halogen transfer catalyst, such as antimony pentachloride (SbCl₅).[3] The catalyst facilitates the exchange of chlorine atoms for fluorine atoms. The dichloromethyl group is less reactive under these conditions, allowing for the selective formation of the final product.

Chemical Reactivity: The Gateway to Benzaldehydes

The primary and most valuable reaction of this compound is its hydrolysis to form 4-(trifluoromethyl)benzaldehyde. This transformation is the cornerstone of its utility as a chemical intermediate.

Mechanism of Hydrolysis

The hydrolysis of a benzal chloride proceeds via a nucleophilic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃), which polarizes the C-Cl bonds, making the benzylic carbon more electrophilic.[3] Water acts as the nucleophile, attacking the carbon atom. This process occurs sequentially for both chlorine atoms, proceeding through an unstable α-chloro-α-hydroxy intermediate that rapidly eliminates HCl to form the aldehyde. The strong electron-withdrawing effect of the para-trifluoromethyl group further increases the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack by water.

Experimental Protocol: Catalytic Hydrolysis to 4-(Trifluoromethyl)benzaldehyde

This protocol is adapted from a validated procedure described in U.S. Patent 4,367,348A and provides a reliable method for converting the benzal chloride to the corresponding aldehyde with high yield and purity. [3] Objective: To synthesize 4-(trifluoromethyl)benzaldehyde via the ferric chloride-catalyzed hydrolysis of this compound.

Materials:

-

This compound (128 parts by weight, e.g., 128 g)

-

Ferric chloride (FeCl₃), anhydrous (0.5 parts by weight, e.g., 0.5 g)

-

Deionized water (10 parts by weight, e.g., 10 g)

-

Reaction vessel with heating mantle, stirrer, condenser, and addition funnel

-

Distillation apparatus

Procedure:

-

Reactor Setup: Charge the reaction vessel with 128 parts of this compound and 0.5 parts of ferric chloride catalyst.

-

Heating: Begin stirring the mixture and heat the vessel to a temperature range of 95-100 °C.

-

Water Addition: Once the reaction mixture reaches the target temperature, begin the slow, dropwise addition of 10 parts of water via the addition funnel. The addition should be controlled over a period of approximately 3 hours to manage the evolution of HCl gas and the exothermic nature of the reaction.

-

Reaction Completion: After the water addition is complete, maintain the reaction mixture at 95-100 °C with continuous stirring for an additional hour to ensure the reaction proceeds to completion.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The crude 4-(trifluoromethyl)benzaldehyde can be purified directly from the reaction mixture by vacuum distillation.

-

Product Collection: Collect the fraction boiling at approximately 72 °C at 15 torr.

-

Analysis: The final product purity can be assessed using gas chromatography (GC). The expected yield is approximately 85% of the theoretical maximum. [3]

Safety and Handling

As a Senior Application Scientist, I must emphasize that this compound and its related compounds are hazardous materials that require strict safety protocols.

-

Corrosivity: Benzal chlorides are corrosive and lachrymatory. The hydrolysis reaction produces hydrogen chloride (HCl) gas, which is also highly corrosive and toxic. All manipulations must be conducted in a well-ventilated chemical fume hood. [4]* Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield. [1]* Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. [4]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as moisture, strong bases, and oxidizing agents. Keep containers tightly sealed.

-

Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations.

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling and use.

Conclusion

This compound stands as a crucial, albeit often behind-the-scenes, intermediate in modern organic synthesis. Its true value is realized upon its efficient conversion to 4-(trifluoromethyl)benzaldehyde, a versatile building block that allows for the seamless introduction of the trifluoromethylphenyl group into complex, high-value molecules. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers and drug development professionals to leverage this powerful reagent to its full potential, accelerating innovation in the pharmaceutical and chemical industries.

References

- US Patent 4,367,348A, "Novel trifluoromethyl benzal chlorides and process for the preparation thereof.

- 4-(Trifluoromethyl)benzoyl chloride 97%. Sigma-Aldrich.

- This compound.

- This compound. BOC Sciences.

- 4-(Trifluoromethyl)benzyl chloride. Chem-Impex.

- 4-(Trifluoromethyl)

Sources

- 1. 4-(三氟甲基)苄基氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Trifluoromethylbenzyl chloride - Safety Data Sheet [chemicalbook.com]

- 3. US4367348A - Novel trifluoromethyl benzal chlorides and process for the preparation thereof - Google Patents [patents.google.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physical and chemical properties of 4-(Trifluoromethyl)benzal chloride.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Trifluoromethyl)benzal Chloride

Introduction: A Strategic Fluorinated Intermediate

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for enhancing metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (-CF₃) group, in particular, is a privileged moiety due to its strong electron-withdrawing nature and lipophilicity. This compound (CAS No. 82510-98-3) emerges as a pivotal, yet highly reactive, chemical intermediate.[1] It serves as a direct precursor to 4-(trifluoromethyl)benzaldehyde, a critical building block for a wide array of complex chemical entities.

This guide offers a comprehensive technical overview of the Tailored for researchers, chemists, and drug development professionals, it synthesizes core data with practical insights into its reactivity, handling, and synthetic utility, providing a foundational understanding for its application in advanced chemical synthesis.

Compound Identification and Core Properties

Precise identification is paramount for ensuring experimental reproducibility and safety. The fundamental identifiers and physical properties of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-(Dichloromethyl)-1-(trifluoromethyl)benzene | [1] |

| CAS Number | 82510-98-3 | [1] |

| Molecular Formula | C₈H₅Cl₂F₃ | [1] |

| Molecular Weight | 229.03 g/mol | [1] |

| Synonyms | 4-(Dichloromethyl)benzotrifluoride, p-Trifluoromethylbenzal chloride | [1] |

Table 1. Physical Properties Summary

| Property | Value | Notes |

| Appearance | Colorless to light yellow liquid | Based on analogous benzal chlorides.[2] |

| Density | ~1.3-1.4 g/cm³ | Estimated based on related structures like 4-(Trifluoromethyl)benzyl chloride (1.315 g/mL).[3][4] |

| Boiling Point | Not precisely determined; expected to be higher than 4-(Trifluoromethyl)benzyl chloride (68 °C @ 12 mmHg).[3][4] | The second chlorine atom increases molecular weight and intermolecular forces. |

| Solubility | Immiscible with water; soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene). | Typical for benzylic halides.[5] |

| Stability | Sensitive to moisture. | Reacts with water (hydrolysis).[6] |

Chemical Properties and Reactivity Profile

The reactivity of this compound is dominated by the interplay between the dichloromethyl group and the powerful electron-withdrawing trifluoromethyl group at the para position.

2.1. Electronic Effects and Electrophilicity

The trifluoromethyl group exerts a strong negative inductive effect (-I) and a weak negative mesomeric effect (-M), withdrawing electron density from the benzene ring.[6] This deactivation makes the benzylic carbon of the dichloromethyl group (-CHCl₂) highly electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity is the foundation of its primary synthetic application.

2.2. Key Chemical Transformations

Hydrolysis to 4-(Trifluoromethyl)benzaldehyde

The most significant reaction of this compound is its hydrolysis to form 4-(Trifluoromethyl)benzaldehyde. This transformation is a standard method for preparing aromatic aldehydes from benzal chloride derivatives.[2] The reaction proceeds readily in the presence of water, often catalyzed by a base to neutralize the two equivalents of HCl produced, driving the reaction to completion.[2][7]

Caption: Reaction pathway for the hydrolysis of this compound.

This reaction is central to its utility, as 4-(trifluoromethyl)benzaldehyde is a key precursor in the synthesis of various pharmaceuticals and agrochemicals.

Spectroscopic Characterization Profile (Predicted)

While specific spectral data is not widely published, an experienced chemist can predict the key spectroscopic signatures based on the molecular structure and data from analogous compounds.

-

¹H NMR: The spectrum would be characterized by a singlet for the benzylic proton (-CHCl₂) expected in the range of δ 6.5-7.5 ppm. The aromatic region would show a typical AA'BB' pattern for the 1,4-disubstituted benzene ring around δ 7.5-7.8 ppm.

-

¹³C NMR: Key signals would include the benzylic carbon (-CHCl₂), the carbon bearing the -CF₃ group (which would appear as a quartet due to C-F coupling), and the four distinct aromatic carbons. The -CF₃ carbon signal itself is often observed around 120-130 ppm (as a quartet).[8]

-

¹⁹F NMR: A sharp singlet around δ -63 ppm (relative to CFCl₃) is the characteristic signal for the -CF₃ group attached to an aromatic ring.[9]

-

IR Spectroscopy: Expect strong C-Cl stretching bands, C-F stretching bands (typically in the 1100-1350 cm⁻¹ region), and aromatic C-H and C=C stretching vibrations.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and application of this compound. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis via Free-Radical Chlorination (General Method)

The industrial synthesis of benzal chlorides is typically achieved through the free-radical chlorination of the corresponding toluene.[2]

Caption: Stepwise synthesis of this compound from toluene.

Methodology:

-

Setup: Charge a reaction vessel equipped with a reflux condenser, gas inlet, and overhead stirrer with 4-(trifluoromethyl)toluene.

-

Initiation: Heat the toluene to reflux and initiate the reaction either by exposure to a UV lamp or by the addition of a radical initiator (e.g., AIBN).

-

Chlorination: Bubble chlorine gas (Cl₂) through the refluxing toluene at a controlled rate.

-

Monitoring: The reaction progress must be carefully monitored by Gas Chromatography (GC) to track the conversion of the starting material to the benzyl chloride intermediate and subsequently to the desired benzal chloride product. Over-chlorination will lead to the formation of benzotrichloride.

-

Workup: Once the desired conversion is reached, stop the chlorine flow and UV/initiator. Sparge the system with nitrogen to remove excess HCl and Cl₂.

-

Purification: The crude product is typically purified by fractional distillation under reduced pressure to isolate the this compound.

Causality Note: This is a non-selective radical chain reaction. Precise control of temperature, chlorine flow rate, and reaction time is critical to maximize the yield of the desired benzal chloride and minimize unwanted side products.

Protocol 2: Hydrolysis to 4-(Trifluoromethyl)benzaldehyde

This protocol describes the conversion of the benzal chloride to the corresponding aldehyde.

Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, create an aqueous solution of a base such as calcium carbonate (CaCO₃) or sodium carbonate (Na₂CO₃).

-

Reaction: Add this compound to the aqueous slurry. Heat the mixture to reflux with vigorous stirring.

-

Monitoring: The reaction can be monitored by TLC or GC, observing the disappearance of the starting material. The reaction is typically complete within several hours.

-

Workup: After cooling, the organic layer is separated. If the product is a solid, it may be filtered. If it is a liquid, it can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude 4-(trifluoromethyl)benzaldehyde can be further purified by distillation or recrystallization.

Self-Validation: The success of the protocol is validated by characterization of the product. The aldehyde product will show a characteristic C=O stretch in the IR spectrum (~1700 cm⁻¹) and a distinct aldehyde proton signal in the ¹H NMR spectrum (δ 9-10 ppm).

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme care.

-

Hazards: Based on analogous benzal and benzyl chlorides, this compound is expected to be corrosive and a lachrymator (causes tearing).[2][4] It causes severe skin burns and eye damage.[3][10] Inhalation may cause respiratory irritation.[10][11]

-

Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[3][10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, particularly water and moisture, which will cause it to hydrolyze.[6] Keep the container tightly sealed.

Applications in Research and Development

The primary role of this compound is as a synthetic intermediate. Its value is intrinsically linked to the importance of its hydrolysis product:

-

Pharmaceutical Synthesis: 4-(Trifluoromethyl)benzaldehyde is a building block for numerous active pharmaceutical ingredients (APIs). The -CF₃ group often improves a drug candidate's metabolic stability and cell membrane permeability.[12][13]

-

Agrochemicals: It is used in the synthesis of advanced pesticides and herbicides where the trifluoromethyl group can enhance the efficacy and environmental persistence of the final product.[12]

-

Material Science: This compound and its derivatives can be used to create specialized polymers and materials with unique properties.[12]

By providing a reliable route to the corresponding aldehyde, this compound is an enabling tool for chemists aiming to incorporate the valuable trifluoromethylphenyl moiety into complex target molecules.

References

- Chem-Impex. 4-(Trifluoromethyl)benzyl chloride. URL: https://www.chemimpex.com/product/4-trifluoromethylbenzyl-chloride

- Sigma-Aldrich. 4-(Trifluoromethyl)benzyl chloride 98. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/365815

- ChemicalBook. 4-Trifluoromethylbenzyl chloride Chemical Properties,Uses,Production. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB4119720_EN.htm

- Filo. hydrolysis (of benzyl chloride). URL: https://www.filo.cn/chemistry/organic-chemistry/haloalkanes-and-haloarenes/hydrolysis-of-benzyl-chloride-1671542820

- PubChem. 4-(Trifluoromethyl)benzoyl chloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67607

- Matrix Scientific. 939-99-1 Cas No. | 4-(Trifluoromethyl)benzyl chloride. URL: https://www.

- Chemsrc. 4-(Trifluoromethyl)benzyl chloride | CAS#:939-99-1. URL: https://www.chemsrc.com/en/cas/939-99-1_1034735.html

- Sciencemadness Wiki. Benzyl chloride. URL: https://www.sciencemadness.org/wiki/index.php/Benzyl_chloride

- Sigma-Aldrich. 4-(Trifluoromethyl)benzoyl chloride 97. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/249475

- PrepChem.com. Synthesis of 4-trifluoromethylbenzoyl chloride. URL: https://www.prepchem.com/synthesis-of-4-trifluoromethylbenzoyl-chloride

- ChemicalBook. 4-Trifluoromethylbenzyl chloride - Safety Data Sheet. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=939-99-1

- Google Patents. CN106397148A - Benzal chloride hydrolysis method. URL: https://patents.google.

- Apollo Scientific. 4-(Trifluoromethyl)benzyl chloride Safety Data Sheet. URL: https://www.apolloscientific.co.uk/msds/PC7633G_msds.pdf

- Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl chloride. URL: https://www.fishersci.com/sds-api/20/H31927/EN

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. URL: https://www.inno-pharmchem.

- Wikipedia. Benzal chloride. URL: https://en.wikipedia.org/wiki/Benzal_chloride

- CP Lab Safety. 4-(Trifluoromethyl)benzyl Chloride, 25g, Each. URL: https://www.cplabsafety.com/4-trifluoromethyl-benzyl-chloride-25g-each.html

- Allen. Benzal chloride on hydrolysis gives. URL: https://www.allen.ac.in/solution-video/chemistry/haloalkanes-and-haloarenes/neet-ug-2024/benzal-chloride-on-hydrolysis-gives-311316

- Oakwood Chemical. 4-(Trifluoromethyl)benzoyl chloride. URL: https://oakwoodchemical.com/Products/000694.html

- SynQuest Laboratories. CAS 939-99-1 | 4-(Trifluoromethyl)benzyl chloride. URL: https://www.synquestlabs.com/product/1800-7-14/4-Trifluoromethylbenzyl-chloride.html

- LookChem. This compound suppliers & manufacturers in China. URL: https://www.lookchem.com/cas-825/82510-98-3.html

- ChemicalBook. 4-(Trifluoromethylthio)benzoyl chloride synthesis. URL: https://www.chemicalbook.com/synthesis/371-87-9.html

- The Strategic Importance of 4-(Trifluoromethyl)benzoyl Chloride Suppliers. URL: https://www.ningbo-pharma.com/perspectives-insights/the-strategic-importance-of-4-trifluoromethyl-benzoyl-chloride-suppliers-74859063.html

- Benchchem. A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-. URL: https://www.benchchem.com/blog/a-comparative-analysis-of-the-reactivity-of-3-trifluoromethylbenzaldehyde-and-4-trifluoromethylbenzaldehyde/

- PubChemLite. 4-(trifluoromethyl)benzyl chloride (C8H6ClF3). URL: https://pubchemlite.com/compound/CID123096

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. URL: https://patents.google.

- Chem-Impex. 4-(Trifluoromethoxy)benzyl chloride. URL: https://www.chemimpex.com/product/4-trifluoromethoxybenzyl-chloride

- PubChem. p-Trifluoromethylbenzyl chloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/123096

- NIST WebBook. 4-(Trifluoromethyl)benzoyl chloride. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C329157&Type=IR-SPEC&Index=1

- Supporting Information for publication. URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc03498h/unauth#!divAbstract

- ChemicalBook. 4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride synthesis. URL: https://www.chemicalbook.com/synthesis/632366-17-7.html

- The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for publication. URL: https://www.rsc.

- Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-9-278-S1.pdf

- NIST WebBook. 4-(Trifluoromethyl)benzoyl chloride Phase change data. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C329157&Mask=4

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. URL: https://www.mdpi.com/1422-0067/23/19/11964

Sources

- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 2. Benzal chloride - Wikipedia [en.wikipedia.org]

- 3. 4-(三氟甲基)苄基氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Trifluoromethylbenzyl chloride | 939-99-1 [chemicalbook.com]

- 5. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. nbinno.com [nbinno.com]

- 7. Benzal chloride on hydrolysis gives [allen.in]

- 8. rsc.org [rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. chemimpex.com [chemimpex.com]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of 4-(Trifluoromethyl)benzal Chloride

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 4-(Trifluoromethyl)benzal chloride (α,α-dichloro-4-(trifluoromethyl)toluene). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices. It integrates multi-technique spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—into a self-validating system to ensure the highest degree of scientific integrity. Detailed, field-proven protocols, data interpretation strategies, and visual workflows are presented to empower researchers in their analytical endeavors.

Introduction and Significance

This compound is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1] The presence of both a dichloromethyl (-CHCl₂) group and a trifluoromethyl (-CF₃) group on the benzene ring imparts unique reactivity and properties. Accurate confirmation of its molecular structure is a critical first step in any research or development pipeline to ensure reaction pathways proceed as expected and to meet stringent quality control standards. This guide outlines a systematic and multi-faceted approach to its structural verification.

Synthesis and Mechanistic Considerations

A common route to this compound involves the free-radical chlorination of 4-(Trifluoromethyl)toluene. Understanding this synthesis is crucial as it informs the potential impurity profile. Incomplete chlorination could leave starting material or the benzyl chloride intermediate, while over-chlorination could produce 4-(Trifluoromethyl)benzotrichloride.

The reaction proceeds via a free-radical chain mechanism initiated by UV light or a radical initiator. The benzylic position is preferentially halogenated due to the resonance stabilization of the resulting benzyl radical.

A Multi-Technique Approach to Structure Elucidation

No single analytical technique is sufficient for absolute structure confirmation. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating workflow that confirms identity, purity, and structure.

Caption: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the position of the fluorine atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, providing key evidence for the dichloromethyl group and the substitution pattern of the aromatic ring.

-

Benzylic Proton (-CHCl₂): A sharp singlet is expected for the single proton of the dichloromethyl group. Its chemical shift will be significantly downfield (typically δ 7.5-8.0 ppm) due to the deshielding effects of the two adjacent chlorine atoms and the aromatic ring.

-

Aromatic Protons: The para-substituted aromatic ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

-

The two protons ortho to the -CF₃ group (and meta to the -CHCl₂ group) will appear as a doublet.

-

The two protons meta to the -CF₃ group (and ortho to the -CHCl₂ group) will appear as a second doublet, typically slightly further downfield. An approximate chemical shift range for these protons is δ 7.6-7.9 ppm.[2]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, often acquired with proton decoupling, confirms the carbon skeleton.

-

Dichloromethyl Carbon (-CHCl₂): This carbon will appear as a singlet in a proton-decoupled spectrum, with a chemical shift influenced by the attached chlorines.

-

Trifluoromethyl Carbon (-CF₃): This carbon signal will be split into a quartet due to coupling with the three attached fluorine atoms (¹JCF). The chemical shift is typically around δ 123-124 ppm with a large coupling constant (J ≈ 271 Hz).[2]

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon attached to the -CF₃ group will show as a quartet (²JCF), and the carbons ortho and meta to the -CF₃ group will also exhibit smaller C-F couplings.[2]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides definitive evidence for the trifluoromethyl group.[3]

-

-CF₃ Group: A single, sharp singlet is expected in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for a -CF₃ group on a benzene ring is typically in the range of δ -60 to -65 ppm.[2][4] The absence of coupling confirms that there are no adjacent protons or other fluorine atoms.[5]

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| ¹H | -CH Cl₂ | ~ 7.5 - 8.0 | Singlet (s) | N/A |

| Aromatic H | ~ 7.6 - 7.9 | Doublet (d) | ~ 8 Hz | |

| Aromatic H | ~ 7.7 - 8.0 | Doublet (d) | ~ 8 Hz | |

| ¹³C | -C HCl₂ | ~ 80 - 90 | Singlet | N/A |

| -C F₃ | ~ 123 - 124 | Quartet (q) | ¹JCF ≈ 271 | |

| C -CF₃ (ipso) | ~ 134 - 135 | Quartet (q) | ²JCF ≈ 33 | |

| Aromatic C H | ~ 125 - 131 | Singlets (or small q) | ³JCF ≈ 4, ⁴JCF ≈ 0 | |

| ¹⁹F | -CF ₃ | ~ -62 to -63 | Singlet (s) | N/A |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, serving as a crucial validation checkpoint. Electron Ionization (EI) is a common method for this type of molecule.

The fragmentation pattern is key to confirming the structure. Characteristic fragmentation of benzoyl derivatives often involves the formation of a stable benzoyl cation.[6] For this compound, the following are expected:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the molecule (C₈H₄Cl₂F₃). The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with an approximate ratio of 9:6:1.

-

Loss of Chlorine ([M-Cl]⁺): A prominent peak corresponding to the loss of a single chlorine radical (a loss of 35 or 37 amu).

-

Tropylium Ion Formation: Fragmentation of the side chain can lead to the formation of the 4-(trifluoromethyl)phenyl cation or related stable aromatic ions.[7]

Table 2: Predicted MS Fragmentation

| m/z (Mass/Charge) | Ion Fragment | Significance |

| 230/232/234 | [C₈H₄Cl₂F₃]⁺ | Molecular Ion (M⁺) with Cl₂ isotope pattern |

| 195/197 | [C₈H₄ClF₃]⁺ | Loss of one Chlorine atom ([M-Cl]⁺) |

| 145 | [C₇H₄F₃]⁺ | 4-(Trifluoromethyl)phenyl cation |

| 125 | [C₆H₄F]⁺ | Loss of CF₂ from the phenyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. It provides complementary data to NMR and MS.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.

-

C-H Stretch (Aliphatic): A peak corresponding to the C-H bond in the -CHCl₂ group will be present around 2900-3000 cm⁻¹.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region can indicate the 1,4-disubstitution pattern. Stronger fundamental absorptions occur around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

C-F Stretch: The C-F bonds of the trifluoromethyl group give rise to very strong, characteristic absorptions, typically in the 1300-1100 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine stretches for the dichloromethyl group will appear in the fingerprint region, typically between 800-600 cm⁻¹.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: Insert the tube into the NMR spectrometer and acquire ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.

Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250 °C.

-

GC Oven Program: Start with an initial oven temperature of 50-70 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min up to a final temperature of 280-300 °C.

-

MS Parameters: Set the mass spectrometer to scan in Electron Ionization (EI) mode over a mass range of m/z 40-500.

-

Data Analysis: Analyze the resulting chromatogram for purity and the mass spectrum of the main peak to identify the molecular ion and fragmentation pattern.

Safety and Handling

This compound and its related compounds are corrosive and may cause respiratory irritation.[8] They can cause severe skin burns and eye damage.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as water and strong bases.[10]

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. By combining the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR, the molecular weight and formula confirmation from MS, and functional group identification from IR, a self-validating dataset is created. This multi-technique strategy provides an unambiguous confirmation of the molecular structure, ensuring the identity and quality of this critical chemical intermediate for its intended applications in research and development.

References

- PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride.

- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.

- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.

- PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information.

- Royal Society of Chemistry. (2016). Supporting Information for Trifluoromethylation of benzyl bromide.

- NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. In NIST Chemistry WebBook.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 4-(トリフルオロメチル)ベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

The Enigmatic Energetics: A Technical Guide to the Thermodynamic Properties of 4-(Trifluoromethyl)benzal Chloride

Preamble: Charting the Thermodynamic Landscape for Advanced Drug Development

In the intricate tapestry of modern drug discovery and development, a profound understanding of the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely advantageous—it is paramount. Among these, the thermodynamic properties of a molecule serve as a critical compass, guiding researchers through the complexities of reaction kinetics, process safety, formulation stability, and ultimately, biological activity. This guide is dedicated to a molecule of significant interest in medicinal chemistry: 4-(Trifluoromethyl)benzal chloride.

This document is structured to provide not just a list of properties, but a deeper insight into the causality behind experimental choices and the logic of computational approaches, thereby equipping researchers, scientists, and drug development professionals with the foundational knowledge to either determine these properties or make well-informed estimations.

Section 1: Core Thermodynamic Properties – A Triumvirate of Energetic Insight

The thermodynamic character of a compound is primarily defined by three key state functions: enthalpy of formation, entropy, and heat capacity.

-

Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability.

-

Standard Molar Entropy (S°) : Entropy is a measure of the randomness or disorder of a system. The standard molar entropy is the entropy content of one mole of a substance under standard state conditions. It is crucial for understanding the spontaneity of reactions and phase transitions.

-

Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of a substance by a specific amount. It is vital for process safety calculations, enabling the prediction of temperature changes during reactions and preventing thermal runaways.

Data for Structurally Related Compounds

In the absence of direct experimental data for this compound, examining the thermodynamic properties of its structural precursors and analogues provides a crucial baseline for estimation and comparison.

| Property | Benzyl Chloride (C7H7Cl) | Benzal Chloride (C7H6Cl2) | This compound (C8H6ClF3) |

| Molecular Weight ( g/mol ) | 126.58[2][3] | 161.03[4][5] | 226.04 |

| Standard Enthalpy of Formation (liquid, 298.15 K, kJ/mol) | -33 ± 3[2] | Data not readily available | To be determined |

| Standard Enthalpy of Formation (gas, 298.15 K, kJ/mol) | 19 ± 3[2] | Data not readily available | To be determined |

| Liquid Phase Heat Capacity (Cp,liquid, 298.15 K, J/mol·K) | 182.4[1][6] | 187.493[4] | To be determined |

| Enthalpy of Vaporization (ΔvapH, kJ/mol) | 48.6 at 335 K[1][2] | 54.085[4] | To be determined |

| Standard Molar Entropy (S°, gas, 298.15 K, J/mol·K) | Data not readily available | Data not readily available | To be determined |

Section 2: Experimental Determination of Thermodynamic Properties

The experimental determination of thermodynamic properties is the gold standard for accuracy. The protocols described herein are designed as self-validating systems, incorporating rigorous calibration and control measures.

Workflow for Experimental Determination

Caption: Experimental workflow for determining thermodynamic properties.

Enthalpy of Formation: The Power of Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Causality Behind Experimental Choices:

-

Oxygen Bomb Calorimeter: This is the instrument of choice for combustion calorimetry due to its ability to withstand high pressures and ensure complete combustion.

-

Benzoic Acid as a Standard: Benzoic acid is used for calibration because it is a solid that can be easily weighed with high precision, is non-hygroscopic, and combusts completely to produce a well-defined amount of energy.[7] This makes the calibration process a self-validating system.

-